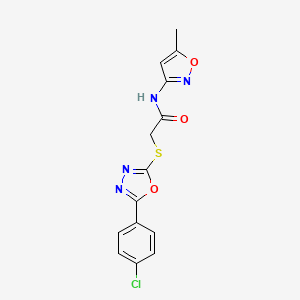

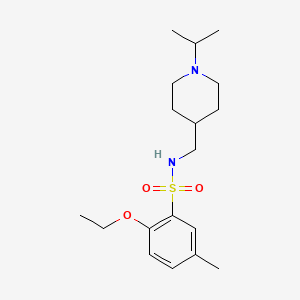

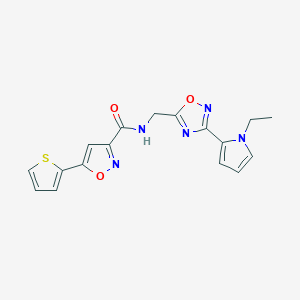

![molecular formula C19H14ClFN4O B2842998 5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895014-64-9](/img/structure/B2842998.png)

5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been found to exhibit significant biological activity, particularly as inhibitors of CDK2, a protein kinase that is a potential target for cancer treatment .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the design and creation of new small molecules . The process includes the development of thioglycoside derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold . The synthesis process is complex and requires careful planning and execution to ensure the desired product is obtained .科学研究应用

Adenosine Kinase Inhibition

This compound is part of a broader class of pyrazolo[3,4-d]pyrimidine derivatives investigated for their ability to inhibit adenosine kinase, an enzyme involved in cellular energy transfer and signal transduction. The inhibition of adenosine kinase has implications for anti-inflammatory activity, as demonstrated in a study where derivatives were evaluated for their effectiveness in vitro and in vivo in a rat pleurisy inflammation model, showing potential therapeutic applications in inflammation control (Cottam et al., 1993).

Medicinal Chemistry and Drug Discovery

Research has also explored the synthesis of novel pyrazole derivatives, including those related to the pyrazolo[3,4-d]pyrimidine ring system, for their medicinal applications. These studies focus on designing compounds with significant biological properties, such as antioxidant, anti-breast cancer, and anti-inflammatory effects. Specifically, modifications to the pyrazolo[3,4-d]pyrimidine scaffold have led to the identification of compounds with promising COX-2 inhibition properties, highlighting the role of these derivatives in developing future anti-inflammatory drugs (Thangarasu et al., 2019).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolo[3,4-d]pyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The study demonstrated that certain derivatives exhibit significant cytotoxicity against HCT-116 and MCF-7 cancer cell lines, as well as inhibitory effects on 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid. These findings suggest the potential utility of these compounds in cancer treatment and inflammation-related disorders (Rahmouni et al., 2016).

Herbicidal Activity

Moreover, derivatives of pyrazolo[3,4-d]pyrimidine-4-one have been synthesized and assessed for their herbicidal activity. Preliminary bioassays indicate that certain compounds exhibit good inhibition activities against the roots of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific dosages. This suggests a potential application of these compounds in agricultural settings as herbicides, contributing to weed control strategies (Luo et al., 2017).

属性

IUPAC Name |

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN4O/c1-12-5-2-3-8-17(12)25-18-13(9-23-25)19(26)24(11-22-18)10-14-15(20)6-4-7-16(14)21/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEGJFVAJKWCNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

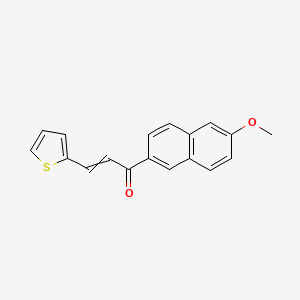

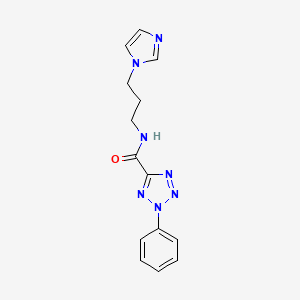

![N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2842918.png)

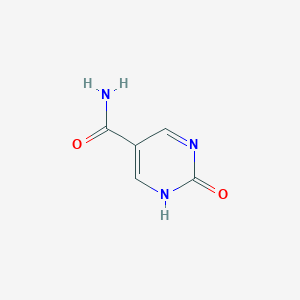

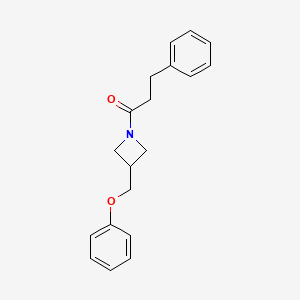

![tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2842921.png)

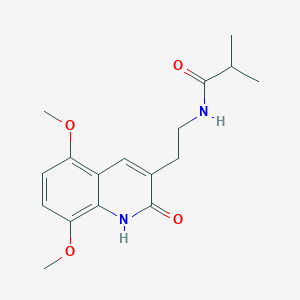

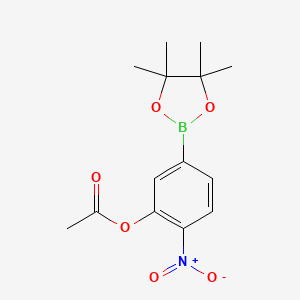

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one](/img/structure/B2842933.png)

![Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate](/img/structure/B2842936.png)

![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2842937.png)